molecular formula C16H16O2 B8618853 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone CAS No. 93433-76-2

1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone

Cat. No.: B8618853
CAS No.: 93433-76-2
M. Wt: 240.30 g/mol
InChI Key: MEYUEKFYIOVPFT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, along with a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone typically involves the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 1-(2-carboxy-3,5-dimethylphenyl)-2-phenylethanone.

    Reduction: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanol.

    Substitution: Formation of 1-(2-hydroxy-3,5-dimethyl-4-nitrophenyl)-2-phenylethanone.

Scientific Research Applications

1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone can be compared with other similar compounds, such as:

  • 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethanone
  • 1-(2-Hydroxy-3,4-dimethylphenyl)-2-phenylethanone
  • 1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanol

These compounds share similar structural features but differ in the position and number of substituents on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

93433-76-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)16(18)14(9-11)15(17)10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3

InChI Key

MEYUEKFYIOVPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CC2=CC=CC=C2)O)C

Origin of Product

United States

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